REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[CH2:12])C=C>ClCCCl>[CH2:5]1[CH:6]2[C:7]([CH2:8][CH2:9][CH2:10][CH2:11]2)=[CH:12][CH2:1][O:4]1
|
Name
|
|
Quantity
|
0.104 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC1C(CCCC1)=C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed 3×N2/pump
|
Type
|
ADDITION
|
Details
|
Zhan-1b (0.023 g, 0.031 mmol) was added
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed again The mixture
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |